molecular formula C13H21IN2O B2474213 5-(butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole CAS No. 1856087-64-3

5-(butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole

Cat. No.: B2474213
CAS No.: 1856087-64-3
M. Wt: 348.228
InChI Key: IVMPIBJQFIEMBP-UHFFFAOYSA-N
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Description

5-(butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a butoxymethyl group at the 5-position, a cyclopentyl group at the 1-position, and an iodine atom at the 4-position of the pyrazole ring. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Butoxymethyl Group: The butoxymethyl group can be introduced via an alkylation reaction. This involves the reaction of the pyrazole intermediate with butyl bromide in the presence of a base such as potassium carbonate.

    Cyclopentyl Substitution: The cyclopentyl group is introduced at the 1-position through a nucleophilic substitution reaction. This can be achieved by reacting the pyrazole intermediate with cyclopentyl halide.

    Iodination: The final step involves the introduction of the iodine atom at the 4-position. This can be accomplished through an electrophilic iodination reaction using iodine or an iodine-containing reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange.

    Coupling: Palladium catalysts in the presence of a base for Suzuki coupling.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazoles with different functional groups.

    Coupling: Formation of biaryl or aryl-alkene derivatives.

Scientific Research Applications

5-(butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-(methoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole
  • 5-(ethoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole
  • 5-(propoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole

Uniqueness

5-(butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole is unique due to the presence of the butoxymethyl group, which imparts distinct physicochemical properties and biological activities

Properties

IUPAC Name

5-(butoxymethyl)-1-cyclopentyl-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21IN2O/c1-2-3-8-17-10-13-12(14)9-15-16(13)11-6-4-5-7-11/h9,11H,2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMPIBJQFIEMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=C(C=NN1C2CCCC2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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